molecular formula C29H22ClNO6 B11548481 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11548481
M. Wt: 515.9 g/mol
InChI Key: FCAGYUYWLOZDJY-UHFFFAOYSA-N
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Description

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a chlorophenyl group, an imino group, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) typically involves a multi-step process:

    Formation of the imine group: This step involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzene-1,3-diol under acidic or basic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then subjected to esterification with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) depends on its interaction with molecular targets. The imine group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The chlorophenyl and methoxybenzoate groups can influence the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-bromophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
  • 4-{(E)-[(4-fluorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
  • 4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Uniqueness

The presence of the chlorophenyl group in 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) imparts unique chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C29H22ClNO6

Molecular Weight

515.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H22ClNO6/c1-34-24-12-3-19(4-13-24)28(32)36-26-16-7-21(18-31-23-10-8-22(30)9-11-23)27(17-26)37-29(33)20-5-14-25(35-2)15-6-20/h3-18H,1-2H3

InChI Key

FCAGYUYWLOZDJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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